(1S,5R)-6-(2-chlorophenyl)sulfonyl-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
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Overview
Description
(1S,5R)-6-(2-chlorophenyl)sulfonyl-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, which includes a diazabicyclo nonane ring system, a chlorophenyl group, and a sulfonyl group. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(2-chlorophenyl)sulfonyl-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the diazabicyclo nonane ring system, the introduction of the chlorophenyl group, and the sulfonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-(2-chlorophenyl)sulfonyl-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives.
Scientific Research Applications
(1S,5R)-6-(2-chlorophenyl)sulfonyl-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(2-chlorophenyl)sulfonyl-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Flubendiamide: An insecticide with a similar sulfonyl group, used in pest control.
Uniqueness
(1S,5R)-6-(2-chlorophenyl)sulfonyl-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide is unique due to its bicyclic structure and the presence of both a chlorophenyl and sulfonyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,5R)-6-(2-chlorophenyl)sulfonyl-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c1-18(2)16(21)19-9-12-7-8-13(11-19)20(10-12)24(22,23)15-6-4-3-5-14(15)17/h3-6,12-13H,7-11H2,1-2H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPXRZLIUHRNLI-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC2CCC(C1)N(C2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1C[C@@H]2CC[C@H](C1)N(C2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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